N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride
CAS No.: 1252679-52-9
Cat. No.: VC0531038
Molecular Formula: C30H38ClN3O7S
Molecular Weight: 620.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride - 1252679-52-9](/images/no_structure.jpg)
CAS No. | 1252679-52-9 |
---|---|
Molecular Formula | C30H38ClN3O7S |
Molecular Weight | 620.2 g/mol |
IUPAC Name | N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride |
Standard InChI | InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H |
Standard InChI Key | ICIJBYYMEBOTQP-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl |
Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl |
Appearance | Solid powder |
Chemical Properties and Structure
ITX-5061 hydrochloride is a complex organic compound with specific structural features that contribute to its biological activity. The molecule contains a tert-butyl group, a methanesulfonamido group, and a morpholin-4-ylethoxy side chain attached to a naphthalene ring.
Chemical Identification
Property | Value |
---|---|
CAS Number | 1252679-52-9 (HCl salt) |
Alternate CAS | 848144-15-0 (free base) |
Molecular Formula | C30H38ClN3O7S |
Molecular Weight | 620.2 g/mol |
IUPAC Name | N-(5-(tert-butyl)-2-methoxy-3-(methylsulfonamido)phenyl)-2-(4-(2-morpholinoethoxy)naphthalen-1-yl)-2-oxoacetamide hydrochloride |
Synonyms | ITX-5061; ITX 5061; ITX5061 (HCl form) |
The compound features several key functional groups, including an oxoacetamide linker, a naphthalene core, and a morpholine ring, which together create its unique three-dimensional structure. The hydrochloride salt form enhances the compound's solubility and stability compared to the free base, making it more suitable for pharmaceutical applications.
Mechanism of Action
ITX-5061 functions primarily as a selective antagonist of SR-B1, which is an integral transmembrane protein found in numerous cell types, particularly in the liver. SR-B1 serves as a functionally active cell surface high-density lipoprotein (HDL) receptor and plays a critical role in the reverse cholesterol transport pathway .
Role in HCV Entry Inhibition
The compound prevents HCV from entering hepatocytes through the following mechanisms:
-
Selective binding to SR-B1 expressing cells
-
Specific inhibition of soluble HCV E2 binding to receptors
-
Prevention of virus binding/fusion
-
Inhibition of cell-to-cell viral spread
In vitro studies have demonstrated that ITX-5061 inhibits HCV cell culture derived (HCVcc) infection at subnanomolar potency, with a remarkable therapeutic window exceeding 10,000-fold .
Interaction with Other Antivirals
ITX-5061 has been shown to act additively with other anti-HCV treatments, including:
Antiviral Agent | Interaction Type | Effect |
---|---|---|
Interferon-α | Additive to synergistic | Enhanced activity at ED50, ED75, and ED90 |
Ribavirin | Additive | Improved viral suppression |
BILN2061 (Protease inhibitor) | Additive to synergistic | Enhanced activity at ED75 and ED90 |
VX-950 (Telaprevir) | Synergistic | Consistent synergy at all doses |
2′-C-methyladenosine (Polymerase inhibitor) | Additive to synergistic | Enhanced activity at ED75 and ED90 |
Given its unique mechanism of action, no cross-resistance is expected between ITX-5061 and HCV polymerase or protease inhibitors, making it a valuable addition to combination therapy regimens .
Preclinical Studies
Extensive preclinical evaluations have demonstrated the potent antiviral activity of ITX-5061 against diverse HCV genotypes. In controlled laboratory conditions, the compound exhibited an EC50 of approximately 20.2 nM against the genotype 2a Jc1-Luc virus system .
Efficacy Data
Assay System | EC50 Value | Notes |
---|---|---|
Jc1-Luc virus | 20.2 ± 1.37 nM | Wild-type virus |
HCV2aChluc system | Similar potency | Consistent with other models |
Various HCV genotypes | Nanomolar range | Effective against all tested genotypes |
The compound demonstrated no significant cytotoxicity in the concentrations required for antiviral effect, with a CC50 (cytotoxic concentration) > 100 μM, indicating a favorable therapeutic index .
Resistance Profile
Resistance selection experiments with ITX-5061 have identified key mutations that confer resistance to this compound, providing valuable insights into its binding sites and interaction with viral proteins.
Key Resistance Mutations
Virus Variant | EC50 for ITX-5061 | Fold Increase vs. Wild-type |
---|---|---|
Wild-type | 20.2 ± 1.37 nM | - |
N415D mutant | >20,000 nM | >1000× |
G451R mutant | 190 ± 44.8 nM | 9.4× |
Importantly, these resistant variants maintained susceptibility to other classes of anti-HCV agents, including interferon-α, protease inhibitors, and polymerase inhibitors, confirming the distinct mechanism of action of ITX-5061 .
Clinical Development
ITX-5061 has advanced to human clinical trials based on its promising preclinical profile and unique mechanism of action.
Phase 1 Clinical Trials
Initial safety studies demonstrated that ITX-5061 was well-tolerated in human subjects. The compound was administered to approximately 280 humans with good safety and reproducible pharmacokinetics in early development .
Liver Transplant Studies
A Phase 1b clinical trial was initiated to evaluate ITX-5061 in liver transplant patients with HCV infection. The study design included:
Study Parameter | Details |
---|---|
Design | Open-label, proof-of-concept |
Patient Population | Liver transplant patients with HCV infection |
Dosing | 150 mg daily for 7 days |
Primary Endpoint | Safety and tolerability |
Secondary Endpoint | HCV viral load assessment for 3 months post-transplant |
Patient Enrollment | Approximately 20 patients in two cohorts |
The dose selection of 150 mg was based on preclinical studies predicting a 10-fold excess over the EC90 for inhibiting HCV entry. This dose was also supported by previous studies showing effective blockade of HDL uptake (the physiological function of SR-B1) at this concentration .
Pharmacokinetics
The pharmacokinetic profile of ITX-5061 has been thoroughly characterized in clinical studies. Oral administration approximately 1 hour before liver transplantation resulted in good absorption with median plasma concentrations of 336 ng/mL (interquartile range, 291–481 ng/mL) at the start of anesthesia .
At the time of liver reperfusion, plasma drug levels were 5- to 90-fold in excess of the predicted EC90 (3 ng/mL) required to limit HCV entry. Throughout the early post-operative period, there was no evidence of drug accumulation, and trough levels were consistently maintained at concentrations at least 18-fold higher than the predicted EC90 in all subjects .
Synthesis and Manufacturing
The synthesis of ITX-5061 hydrochloride typically involves multi-step organic chemistry reactions, including:
-
Formation of the naphthalene core structure
-
Attachment of the morpholin-4-ylethoxy side chain
-
Incorporation of the methanesulfonamido and tert-butyl groups
-
Conversion to the hydrochloride salt form for enhanced solubility and stability
The final step often involves treatment with hydrochloric acid to form the hydrochloride salt. This process can be accomplished through various synthetic routes, with optimization for scale-up and manufacturing efficiency .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume